6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride
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Overview
Description
6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 5-chloro-2-methylpyridine-3-carbonitrile with (3R)-3-aminopyrrolidine under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to improve efficiency and scalability. The purification process typically involves crystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring and nitrile group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are also used in medicinal chemistry.
Pyridine Derivatives: Similar compounds include 5-chloro-2-methylpyridine and its various substituted derivatives.
Uniqueness
What sets 6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile hydrochloride apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. The presence of both a pyrrolidine ring and a nitrile group provides a versatile scaffold for drug design and synthesis .
Properties
Molecular Formula |
C11H14Cl2N4 |
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Molecular Weight |
273.16 g/mol |
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-5-chloro-2-methylpyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H13ClN4.ClH/c1-7-8(5-13)4-10(12)11(15-7)16-3-2-9(14)6-16;/h4,9H,2-3,6,14H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
DEAPYBBCHHECOY-SBSPUUFOSA-N |
Isomeric SMILES |
CC1=NC(=C(C=C1C#N)Cl)N2CC[C@H](C2)N.Cl |
Canonical SMILES |
CC1=NC(=C(C=C1C#N)Cl)N2CCC(C2)N.Cl |
Origin of Product |
United States |
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